molecular formula C14H17NO5 B094222 Diethyl benzamidomalonate CAS No. 16798-45-1

Diethyl benzamidomalonate

Cat. No. B094222
CAS RN: 16798-45-1
M. Wt: 279.29 g/mol
InChI Key: NMSZTQWZINJIMY-UHFFFAOYSA-N
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Description

Diethyl benzamidomalonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the properties and reactivity of diethyl benzamidomalonate. For instance, diethyl benzylidenemalonate is mentioned as a reactant in cyclocondensations with various aminoazoles, leading to the formation of functionally substituted heterocycles . This suggests that diethyl benzamidomalonate may also participate in similar reactions due to the presence of the reactive benzylidene moiety.

Synthesis Analysis

The synthesis of related compounds provides a context for the potential synthesis of diethyl benzamidomalonate. For example, N,N-diethyl benzamides have been synthesized through directed ortho metalation, showcasing a methodology that could be adapted for the synthesis of diethyl benzamidomalonate . Additionally, the synthesis of N-(diethylaminothiocarbonyl)benzamidine derivatives involves successive substitution on the enamine side, which could be a relevant strategy for synthesizing diethyl benzamidomalonate .

Molecular Structure Analysis

The molecular structure of diethyl benzamidomalonate can be inferred from related compounds. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been characterized using Hartree-Fock and density functional methods, providing a basis for understanding the structural aspects of diethyl benzamidomalonate . The ion-associate complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide has been characterized, indicating the potential for diethyl benzamidomalonate to form similar complexes .

Chemical Reactions Analysis

The reactivity of diethyl benzamidomalonate can be extrapolated from the reactions of related compounds. For instance, diethyl benzylidenemalonate undergoes cyclocondensation with aminoazoles, suggesting that diethyl benzamidomalonate may also be reactive towards nucleophiles in condensation reactions . The synthesis of various benzodiazepines from diethylaminoethyl-substituted precursors indicates the potential for diethyl benzamidomalonate to be used in the synthesis of complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl benzamidomalonate can be estimated from similar compounds. The aqueous solubility of N-(diethylaminothiocarbonyl)benzamidine derivatives has been measured, providing insights into the solubility behavior of diethyl benzamidomalonate . The ion-associate complex formation of 4-amino-N-[2 (diethylamino)ethyl]benzamide suggests that diethyl benzamidomalonate may also form such complexes, affecting its solubility and chemical behavior .

Scientific Research Applications

  • Mosquito Repellent : Advanced Odomos cream, containing 12% N,N-diethyl-benzamide, is effective against mosquito vectors like Anopheles stephensi and Aedes aegypti, providing protection from malaria and dengue vectors (Mittal, Sreehari, Razdan, Dash, & Ansari, 2011).

  • Psychopharmacology : Benzquinamide, a benzoquinolizine amide, has shown potential as an antianxiety drug, indicating the relevance of benzamide derivatives in psychopharmacological research (Scriabine, Weissman, Finger, Delahunt, Constantine, & Schneider, 1963).

  • Pain Management : N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and related compounds have been studied for their analgesic effects, showing potential in chronic pain treatment (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).

  • Insect Repellent Synthesis : Research on the synthesis of Diethyltoluamide, a derivative, highlights its efficacy as an insect repellent, particularly against mosquitoes (Bui, 2022).

  • Melanoma Imaging and Therapy : Benzamide derivatives, such as N-(2-diethylaminoethyl)-4-[(123I)]iodobenzamide, have been used for imaging melanoma and melanoma metastases, and as carriers for radioisotopes and cytotoxic agents in cancer therapy (Oltmanns, Eisenhut, Mier, & Haberkorn, 2009).

  • Hypertension Research : Studies involving benzamil, a derivative, have explored its role in the regulation of blood pressure and brain “ouabain” levels, contributing to hypertension research (Wang & Leenen, 2002).

  • Chemical Reactions : Research on the reactions of ethyl cis-β-Chloroacrylate with diethyl benzamidomalonate has contributed to the field of organic chemistry, exploring novel synthetic routes and mechanisms (Kishida & Terada, 1969).

  • Melanoma Cytotoxicity : Radioiodinated benzamides have been identified as selective agents for melanotic melanoma, aiding in scintigraphic imaging and targeted drug delivery for melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

properties

IUPAC Name

diethyl 2-benzamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSZTQWZINJIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914696
Record name N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid
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Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl benzamidomalonate

CAS RN

96-86-6
Record name 1,3-Diethyl 2-(benzoylamino)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethyl benzamidomalonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl benzamidomalonate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121984
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Record name Diethyl benzamidomalonate
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Record name N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid
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Record name Diethyl benzamidomalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
Y KISHIDA, A TERADA - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… t-BuOI—I, and'diethyl benzamidomalonate (11.2 g) was added a solution of ethyl cis-3-chloroacrylate (5.4 g) in 20 m1 of t-BuOI—I at room temperature. After standing overnight at room …
Number of citations: 11 www.jstage.jst.go.jp
N Boisa, NJ Maduelosi… - Journal of Chemical …, 2021 - journals.chemsociety.org.ng
… -ol, bis (2-butyoxyethyl) phthalate, cyclohexane, 1-methyl-2-propyl-, 2-tolyloxirane,(E)-3 (10)-Caren-4-ol, sulfurous acid, 2-ethylhexyl nonyl ester, p-cymene, diethyl benzamidomalonate, …
Number of citations: 2 journals.chemsociety.org.ng
MJ Sofia, PK Chakravarty… - The Journal of Organic …, 1983 - ACS Publications
… -2-furanone, a halo enol lactone analogue of glycine, was prepared from IV-benzoylpropargylglycine, which itself was prepared by propargyl alkylation of diethyl benzamidomalonate. …
Number of citations: 36 pubs.acs.org
NJ Leonard, EH Burk Jr - Journal of the American Chemical …, 1950 - ACS Publications
… ) -benzamidomalonate (Vie), from diethyl benzamidomalonate (85% yield). The reductive cyclization of … (0.03 mole) of diethyl benzamidomalonate followed by 3.8 g. (0.03 mole) of2-…
Number of citations: 13 pubs.acs.org
JC Nnadi, AW Peters, SY Wang - Journal of the American …, 1972 - ACS Publications
… Uv spectra of diethyl benzamidomalonate. … Diethyl benzamidomalonate, obtained from Chemical Prochrement Lab. Inc., was recrystallized to constant mp 61-62 (lit.18 61). …
Number of citations: 5 pubs.acs.org
MJ Koen, J Morgan, JT Pinhey - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… This compound can be obtained readily from diethyl benzamidomalonate in 78% yield by a modification of the reported partial hydrolysis-cyclodehydration procedure. …
Number of citations: 6 pubs.rsc.org
WJ Xue, YH Deng, ZH Yan, JP Liu, Y Liu… - Chemistry & …, 2019 - Wiley Online Library
Angiogenesis is crucial for tumor growth and inhibition of angiogenesis has been regarded as a promising approach for cancer therapy. Vascular endothelial growth factor receptor‐2 (…
Number of citations: 4 onlinelibrary.wiley.com
L Fowden - Annual Review of Biochemistry, 1964 - annualreviews.org
… The acid was first prepared by Dakin (51) who condensed ethyl a bromopropionate with diethyl benzamidomalonate. Other syntheses used die thy I acetamidomalonate (SO) or ethyl …
Number of citations: 108 www.annualreviews.org
R Rai, JA Katzenellenbogen - Journal of medicinal chemistry, 1992 - ACS Publications
… This chloride was used immediately, without purification, to alkylate diethyl benzamidomalonate. The relatively low yield of the product acetylenic diester 12 in the reaction is attributed …
Number of citations: 13 pubs.acs.org
L Benoiton, SM Birnbaum, M Winitz… - Archives of Biochemistry …, 1959 - Elsevier
… in 45 % yield by the condensation of diethyl benzamidomalonate with ethyl cu-bromopropionate. By virtue of its two asymmetric carbon atoms, (I) can theoretically exist as four possible …
Number of citations: 19 www.sciencedirect.com

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